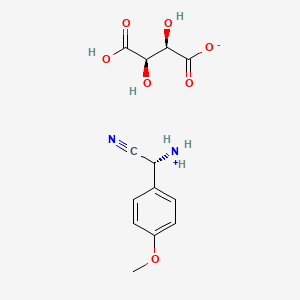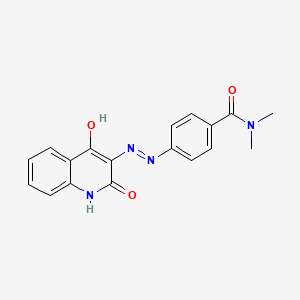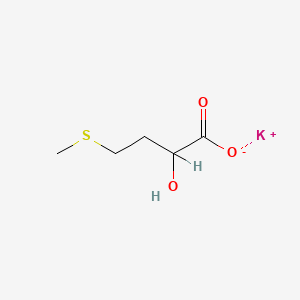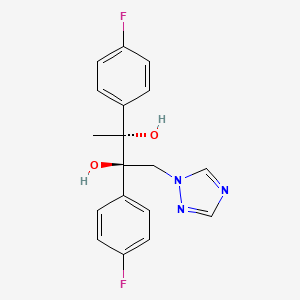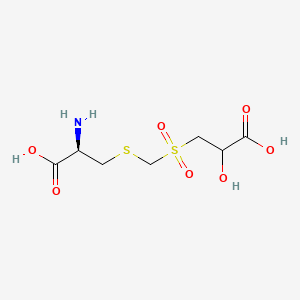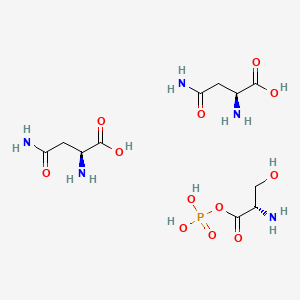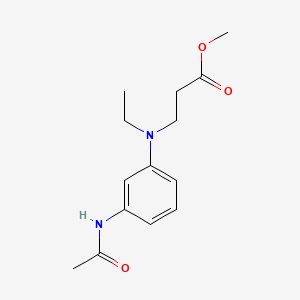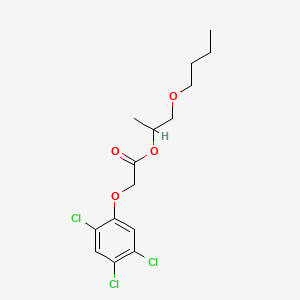
2,4,5-T-butometyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-T-butometyl, also known as 2-butoxy-1-methylethyl (2,4,5-trichlorophenoxy) acetate, is a synthetic organic compound. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. This compound has been used primarily in agricultural settings for the control of broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T-butometyl typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxy-1-methylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-T-butometyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products where the butoxy group is replaced by the nucleophile.
Scientific Research Applications
2,4,5-T-butometyl has been studied for its applications in various fields:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The primary mechanism of action of 2,4,5-T-butometyl involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of 2,4,5-T-butometyl, used historically as a herbicide.
Mecoprop: A related compound with similar herbicidal activity.
Uniqueness: this compound is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent compound and other similar herbicides. This structural difference can influence its solubility, stability, and overall effectiveness as a herbicide.
Properties
CAS No. |
7173-98-0 |
|---|---|
Molecular Formula |
C15H19Cl3O4 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-3-4-5-20-8-10(2)22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
HDVSGSCCJZSVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


